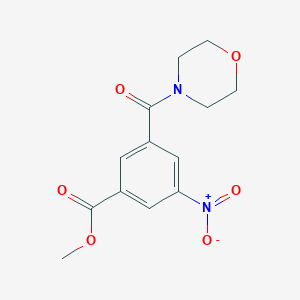

Methyl 3-(morpholin-4-ylcarbonyl)-5-nitrobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

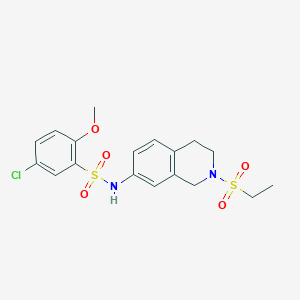

“Methyl 3-(morpholin-4-ylcarbonyl)-5-nitrobenzoate” is a chemical compound with the molecular formula C13H15NO4 . It has a molecular weight of 249.27 .

Molecular Structure Analysis

The molecular structure of “Methyl 3-(morpholin-4-ylcarbonyl)-5-nitrobenzoate” consists of a morpholin-4-ylcarbonyl group attached to a benzoate group . The InChI code for this compound is 1S/C13H15NO4/c1-17-13(16)11-4-2-3-10(9-11)12(15)14-5-7-18-8-6-14/h2-4,9H,5-8H2,1H3 .Applications De Recherche Scientifique

Synthesis and Biological Activity

- Synthesis of Benzimidazoles : Benzimidazoles containing a morpholine skeleton synthesized from 5-morpholin-4-yl-2-nitroaniline exhibit significant in vitro antioxidant activities and α-glucosidase inhibitory potential (Özil, Parlak, & Baltaş, 2018).

- Benzamides with Tranquilizing and Analgesic Effects : Synthesized 3:4:5-Trimethoxybenzamides, particularly with morpholine, showed notable tranquilizing and analgesic effects (Vargha et al., 1962).

- Transformation to Benzimidazole Derivatives : Methyl 2-chloro-5-nitrobenzoate's reaction with o-phenylenediamine in the presence of morpholine resulted in novel transformations to benzimidazole derivatives (Nagarajan & Shah, 1976).

Pharmacological Investigations

- PET Imaging Agent in Parkinson's Disease : A synthesis of a potential PET imaging agent for Parkinson's disease involving morpholine was developed (Wang, Gao, Xu, & Zheng, 2017).

- Antibacterial Activity : Compounds synthesized from nitrobenzoic acids and morpholine were tested for in vitro antibacterial activity, showing limited results (Heppell & Al-Rawi, 2015).

Chemical Synthesis and Structural Analysis

- Morpholinium Nitrobenzoates : Studies on the crystal structure of morpholinium nitrobenzoates revealed insights into molecular arrangements and hydrogen bonding patterns (Ishida, Rahman, & Kashino, 2001).

- Synthesis of Gastroprokinetic Agent Metabolites : Synthetic processes were developed to confirm the structures of minor metabolites of mosapride, involving morpholine (Kato, Morie, & Yoshida, 1996).

Corrosion Inhibition and Fluorescent Probing

- Corrosion Inhibition : Novel 8-hydroxyquinoline derivatives with morpholine showed effectiveness as corrosion inhibitors for mild steel (Rbaa et al., 2019).

- Fluorescent Probe for Hypoxic Cells : A 4-nitroimidazole-3-hydroxyflavone conjugate with morpholine groups was developed as a selective fluorescent probe for hypoxic cells (Feng et al., 2016).

Orientations Futures

Propriétés

IUPAC Name |

methyl 3-(morpholine-4-carbonyl)-5-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O6/c1-20-13(17)10-6-9(7-11(8-10)15(18)19)12(16)14-2-4-21-5-3-14/h6-8H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJIJKYKQCXKFFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C(=O)N2CCOCC2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24809721 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Methyl 3-(morpholin-4-ylcarbonyl)-5-nitrobenzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(4-Fluorophenyl)cyclopropyl]-[3-(3-fluoropyridin-4-yl)oxypyrrolidin-1-yl]methanone](/img/structure/B2472664.png)

![2-[({5-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)methyl]-5-fluoro-1,3-benzothiazole](/img/structure/B2472666.png)

![N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2472677.png)

![2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-(dimethylamino)-N-phenylacrylamide](/img/structure/B2472678.png)

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(quinoxalin-2-yl)methanone](/img/structure/B2472685.png)

![3-[(2R,6S)-2,6-Dimethyl-1-piperidinyl]propanoic acid hydrochloride](/img/structure/B2472687.png)